N-benzyl-2-methoxy-N-methylbenzamide
Description
N-Benzyl-2-methoxy-N-methylbenzamide (CAS: 64302-58-5) is a substituted benzamide derivative characterized by a benzyl group attached to the nitrogen atom of the amide moiety, a methoxy substituent at the 2-position of the benzamide ring, and a methyl group on the adjacent nitrogen. This compound is synthesized via reactions involving benzoyl chlorides and amines, often employing reagents such as pyridine or triethylamine under reflux conditions . Its structural features, including the N-benzyl and methoxy groups, influence its physicochemical properties, such as solubility and electronic distribution, making it relevant in medicinal chemistry and materials science.
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-benzyl-2-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C16H17NO2/c1-17(12-13-8-4-3-5-9-13)16(18)14-10-6-7-11-15(14)19-2/h3-11H,12H2,1-2H3 |
InChI Key |
HENREGGESWWBGR-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2OC |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Electronic Effects : The methoxy group in this compound donates electron density via resonance, contrasting with electron-withdrawing groups (e.g., nitro in 4MNB or fluorine in 2-fluoro analogues) .
- Solubility : Methoxy and benzyl groups balance lipophilicity and solubility, whereas benzothiazole-containing derivatives (e.g., 2-methoxy-N-[4-(6-methylbenzothiazol-2-yl)phenyl]benzamide) exhibit lower aqueous solubility due to aromatic stacking .
Key Observations:
- Amide Coupling : Most analogues are synthesized via Schotten-Baumann or similar amide-coupling reactions, with yields influenced by steric hindrance (e.g., lower yields for bulky benzothiazole derivatives) .
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